molecular formula C11H8N4O5S B5159088 [(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate

[(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate

Cat. No.: B5159088
M. Wt: 308.27 g/mol
InChI Key: QIQKQOBCJXRQST-UHFFFAOYSA-N
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Description

[(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the 1,3,4-thiadiazole ring in the structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate typically involves the reaction of 2-[(1,3,4-thiadiazol-2-yl)carbamoyl]methyl chloride with 4-nitrobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The 1,3,4-thiadiazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The nitro group may also contribute to the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate is unique due to the combination of the 1,3,4-thiadiazole ring and the 4-nitrobenzoate moiety. This combination enhances its biological activity and makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O5S/c16-9(13-11-14-12-6-21-11)5-20-10(17)7-1-3-8(4-2-7)15(18)19/h1-4,6H,5H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQKQOBCJXRQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(=O)NC2=NN=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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